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S-Ethyl ethanethioate

flavor chemistry sensory analysis thioester odor threshold

S-Ethyl ethanethioate (CAS 59094-77-8), also known as S-ethyl thioacetate or ethyl thioacetate, is an organosulfur compound belonging to the thioester class. It is the S-ethyl ester of thioacetic acid, with molecular formula C4H8OS and molecular weight 104.17 g/mol.

Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
CAS No. 59094-77-8
Cat. No. B3427407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Ethyl ethanethioate
CAS59094-77-8
Molecular FormulaC4H8OS
Molecular Weight104.17 g/mol
Structural Identifiers
SMILESCCSC(=O)C
InChIInChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3
InChIKeyAPTGPWJUOYMUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in alcohol;  miscible in diethyl ether

Structure & Identifiers


Interactive Chemical Structure Model





S-Ethyl Ethanethioate (CAS 59094-77-8): Technical Grade Identity and Procurement Baseline


S-Ethyl ethanethioate (CAS 59094-77-8), also known as S-ethyl thioacetate or ethyl thioacetate, is an organosulfur compound belonging to the thioester class [1]. It is the S-ethyl ester of thioacetic acid, with molecular formula C4H8OS and molecular weight 104.17 g/mol [2]. At 25 °C, it is a colorless liquid with density 0.979 g/mL and boiling point 116–117 °C at 760 mmHg . The compound is sparingly soluble in water but miscible with ethanol and diethyl ether . It is a volatile sulfur compound (VSC) naturally occurring in durian fruit and wine [3], and is recognized as an acetylating agent and a model substrate for thioester biochemical studies [4].

Procurement Risk Alert: Why In-Class Thioesters Cannot Substitute for S-Ethyl Ethanethioate


Generic substitution among thioesters is chemically unsound due to profound differences in olfactory threshold, molecular conformation, and biosynthetic pathway behavior. S-Ethyl ethanethioate exhibits an odor detection threshold in beer of 10 µg/L compared to 50 µg/L for S-methyl thioacetate, a five-fold difference that renders interchange impossible in flavor and fragrance applications without altering sensory impact [1]. Moreover, S-ethyl ethanethioate possesses two distinct conformers (anti,anti of Cs symmetry and anti,gauche of C1 symmetry) in both liquid and gas phases, while the S-methyl analog exhibits only a single syn conformer—a structural divergence affecting coordination chemistry and spectroscopic behavior [2]. In fermentation systems, S-ethyl ethanethioate production correlates proportionally with hydrogen sulfide accumulation, whereas other VSCs exhibit different temporal profiles, preventing substitution in wine chemistry studies [3].

Quantitative Differentiation Evidence: S-Ethyl Ethanethioate vs. In-Class Comparators


Odor Detection Threshold: Five-Fold Greater Sensitivity Than S-Methyl Thioacetate in Beer

S-Ethyl ethanethioate demonstrates a significantly lower odor detection threshold compared to its closest structural analog, S-methyl thioacetate. In beer matrices, ethyl thioacetate is detected at 10 µg/L, whereas methyl thioacetate requires a five-fold higher concentration of 50 µg/L to reach detection [1]. This differential sensory potency fundamentally precludes one-for-one substitution in flavor formulation, as identical mass additions produce non-equivalent organoleptic outcomes.

flavor chemistry sensory analysis thioester odor threshold

Conformational Complexity: Two Stable Conformers vs. Single Conformer in S-Methyl Thioacetate

Gas electron diffraction (GED) and vibrational spectroscopy (IR/Raman) reveal that S-ethyl ethanethioate exists as two distinct conformers in both liquid and gas phases: an anti,anti conformation with Cs symmetry and an anti,gauche conformation with C1 symmetry [1]. This contrasts with S-methyl thioacetate, for which GED studies identified only a single stable syn conformer [1]. The dual-conformer nature arises from the additional rotational degrees of freedom introduced by the ethyl substituent and has been validated by NBO analysis of internal rotation barriers [1].

structural chemistry vibrational spectroscopy gas electron diffraction

Sensory Threshold in Wine: S-Ethyl Ethanethioate at 27–52 µg/L

In wine matrices, S-ethyl ethanethioate exhibits a sensory threshold range of 27–52 µg/L, described with odor characteristics of onion and sulfur [1]. This compound is a key contributor to the 'Böckser' off-flavor in wines and is produced during yeast fermentation in proportion to hydrogen sulfide accumulation [2]. For context, ethanethiol—another critical wine VSC—has a substantially lower threshold of 1.1 µg/L, while dimethyl disulfide is detected at 3–7 µg/L [1]. This intermediate threshold positions ethyl thioacetate as a marker for moderate sulfur-related aroma defects rather than extreme off-flavors.

wine chemistry volatile sulfur compounds off-flavor analysis

Pt(0)-Mediated C–S Bond Activation: Parallel Reactivity with S-Methyl Thioacetate

In Pt(0)-mediated C–S bond activation studies using (dippe)Pt(0) complexes, both S-ethyl ethanethioate and S-methyl thioacetate undergo initial oxidative addition to form (dippe)Pt(C(O)Me)(SR) intermediates, where R = Et or Me [1]. Upon further heating with excess thioester, both substrates ultimately yield (dippe)Pt(SR)2 complexes with acetone and RSMe as organic side products [1]. This parallel reactivity indicates that for platinum-based catalysis applications, the ethyl and methyl derivatives exhibit functionally equivalent mechanistic behavior, though with distinct thiolate ligand products (ethylthiolate vs. methylthiolate).

organometallic chemistry thioester activation platinum catalysis

Procurement-Guiding Application Scenarios for S-Ethyl Ethanethioate (CAS 59094-77-8)


Flavor and Fragrance Formulation Requiring Onion/Garlic Sulfurous Notes with Sweet Fruity Undertones

Procurement for flavor house applications where the specific organoleptic profile of S-ethyl ethanethioate is required: sulfurous, onion/garlic top notes with sweet fruity aftertaste . The compound's 10 µg/L detection threshold in beer—five-fold more potent than S-methyl thioacetate—enables precise dosing for meaty, savory, and fruit-ripened flavor systems [1]. It is FEMA No. 3282 and JECFA No. 483 approved for food flavoring use, with typical evaluation conducted at 10 ppm in propylene glycol [2]. This compound is documented as a natural constituent in durian fruit and wine, supporting natural-identical flavor labeling strategies [3].

Wine Chemistry and Enology Research: Quantitative VSC Analysis and Fermentation Monitoring

For analytical laboratories quantifying volatile sulfur compounds in wine and fermentation research. S-Ethyl ethanethioate is one of eleven key VSCs that can be simultaneously quantified using HS-SPME/GC-MS or GC-PFPD methods, with detection limits of 0.5 ppb or lower in optimized methods . The compound's sensory threshold of 27–52 µg/L in wine matrices, combined with its known correlation to H2S accumulation during yeast fermentation [1], makes it an essential analytical standard for wine quality control, off-flavor investigation, and fermentation optimization studies. Laboratories should procure ≥98% purity grade for reliable calibration and quantification [2].

Coenzyme A Model Substrate Studies and Thioester Biochemical Reactivity Research

For biochemical laboratories investigating thioester reactivity as models for Coenzyme A-dependent metabolism. S-Ethyl ethanethioate serves as a well-characterized thioester model compound whose molecular structure and conformational properties have been exhaustively determined by gas electron diffraction and vibrational spectroscopy . The compound's two-conformer behavior (anti,anti Cs symmetry and anti,gauche C1 symmetry) provides a more conformationally complex model than the single-conformer S-methyl thioacetate, enabling researchers to probe the role of rotational flexibility in thioester biochemistry . H–D exchange of the methyl group in aqueous solution has been studied as a probe of thioester reactivity [1], and the compound's gas-phase reaction with hydroxide ion has been mapped by DFT to elucidate nucleophilic acyl substitution mechanisms [2].

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